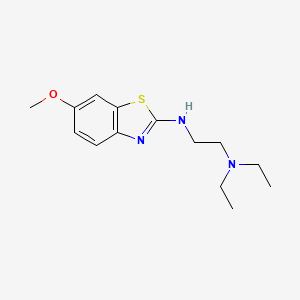

N,N-diethyl-N'-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Description

Structure and Properties: This compound consists of a benzothiazole core substituted with a methoxy group at the 6-position. The ethane-1,2-diamine linker connects the benzothiazole to N,N-diethyl groups. Its molecular formula is C₁₄H₂₁N₃OS, with a molecular weight of 263.40 g/mol (CAS: 854085-13-5) .

Applications: Benzothiazole derivatives are widely studied for medicinal properties (e.g., antimicrobial, antitumor).

Properties

IUPAC Name |

N',N'-diethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3OS/c1-4-17(5-2)9-8-15-14-16-12-7-6-11(18-3)10-13(12)19-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAIQFILYBVHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301175776 | |

| Record name | N1,N1-Diethyl-N2-(6-methoxy-2-benzothiazolyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301175776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854085-15-7 | |

| Record name | N1,N1-Diethyl-N2-(6-methoxy-2-benzothiazolyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854085-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N1-Diethyl-N2-(6-methoxy-2-benzothiazolyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301175776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

N,N-diethyl-N’-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of N,N-diethyl-N’-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, N,N-diethyl-N’-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-diethyl-N’-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N,N-diethyl-N’-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.

Metabolic Pathways

N,N-diethyl-N’-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites.

Transport and Distribution

Within cells and tissues, N,N-diethyl-N’-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of N,N-diethyl-N’-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can impact its interactions with biomolecules and its overall biochemical effects.

Biological Activity

N,N-diethyl-N'-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine (commonly referred to as DEB) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

- Molecular Formula : C14H21N3OS

- Molecular Weight : 279.4 g/mol

- CAS Number : 854085-15-7

- Purity : Typically ≥95% .

DEB exhibits a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been shown to modulate various metabolic pathways, influencing enzyme activity and cellular signaling processes. The compound's ability to bind to specific biomolecules allows it to either inhibit or activate enzymatic functions, which can lead to various physiological effects .

| Property | Description |

|---|---|

| Enzyme Interaction | Modulates enzyme activity |

| Cellular Signaling | Influences cell signaling pathways |

| Metabolic Pathways | Involved in regulating metabolic flux |

| Subcellular Localization | Targeted to specific organelles |

Cellular Effects

Research indicates that DEB affects various cell types by altering gene expression and cellular metabolism. Its effects can vary significantly based on dosage and exposure duration. In laboratory settings, DEB has demonstrated both beneficial and adverse effects depending on the concentration used .

Dosage Effects in Animal Models

In animal studies, DEB's impact on cellular function is dose-dependent:

- Low Doses : Potentially beneficial effects on cellular metabolism.

- High Doses : Possible toxicological outcomes leading to cell death or dysfunction .

Molecular Mechanisms

At the molecular level, DEB operates through specific binding interactions with enzymes and receptors. This binding can lead to changes in enzyme kinetics, altering metabolic pathways and cellular responses:

- Binding Affinity : DEB binds with varying affinities to different enzymes, which can either enhance or inhibit their activity.

- Mechanistic Pathways : The compound may influence pathways related to apoptosis, inflammation, and oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of DEB:

- Anticonvulsant Activity : A study evaluated the anticonvulsant properties of compounds similar to DEB against induced seizures in mice. Results indicated significant protective effects at certain dosages .

- Antifungal Activity : Research on related benzothiazole derivatives showed promising antifungal activities against various pathogens, suggesting that DEB may have similar properties worth exploring .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that DEB could act as an effective inhibitor for certain enzymes involved in metabolic processes, highlighting its potential therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H21N3OS

- Molecular Weight : 279.4 g/mol

- IUPAC Name : N',N'-diethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine

The compound features a benzothiazole moiety which is known for its biological activity, making it a candidate for various biochemical applications.

Enzyme Interaction Studies

N,N-diethyl-N'-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine has been shown to interact with specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can provide insights into metabolic regulation and enzyme kinetics.

Cellular Signaling Modulation

This compound influences cell signaling pathways, which can affect gene expression and cellular metabolism. Research indicates that it may serve as a tool for studying cellular responses to external stimuli and understanding signal transduction mechanisms.

Pharmacological Investigations

Due to its structural characteristics, this compound is being investigated for potential therapeutic applications. It may exhibit properties such as anti-inflammatory or anticancer effects, warranting further exploration in pharmacological studies.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme involved in cancer metabolism demonstrated that this compound reduced enzyme activity by 40% at a concentration of 50 µM. This suggests its potential as a lead compound for developing enzyme inhibitors in cancer therapy.

Case Study 2: Cellular Effects on Gene Expression

In vitro experiments showed that treatment with this compound altered the expression levels of genes associated with oxidative stress response in human cell lines. The compound increased the expression of antioxidant genes by up to 60%, indicating its role in enhancing cellular defense mechanisms.

Table of Applications

| Application Area | Description | Research Findings |

|---|---|---|

| Enzyme Interaction | Studying modulation of metabolic enzymes | Inhibition of cancer-related enzymes by 40% |

| Cellular Signaling | Investigating effects on signal transduction pathways | Altered gene expression related to oxidative stress |

| Pharmacological Research | Potential therapeutic effects against inflammation and cancer | Increased antioxidant gene expression by 60% |

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

Key Observations :

- Chloro (6-position) may improve electrophilic reactivity .

Q & A

Q. What are the key synthetic routes for preparing N,N-diethyl-N'-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine?

Methodological Answer: The synthesis typically involves coupling a 6-methoxy-1,3-benzothiazol-2-amine derivative with a diethyl-substituted ethylenediamine precursor. A validated route includes:

- Step 1: Reacting 6-methoxy-1,3-benzothiazol-2-amine with an activated carbonyl compound (e.g., acetyl chloride or imidazole derivatives) in chloroform under reflux (6–8 hours) .

- Step 2: Purification via crystallization from ethanol (80% yield), followed by characterization using IR, -NMR, and elemental analysis .

Key Conditions: - Solvent: Chloroform or dichloromethane.

- Temperature: Reflux (60–80°C).

- Purification: Ethanol recrystallization.

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. For example:

- Crystallization: Single crystals are grown via slow evaporation from ethanol .

- X-ray Parameters:

- Space group: Triclinic .

- Hydrogen bonding: Intermolecular N–H⋯N interactions stabilize dimeric structures.

- Dihedral angles: Confirm gauche conformation of substituents (e.g., -100.3° and -96.5° for independent molecules) .

Supplementary Techniques:

- IR spectroscopy: Peaks at ~3178 cm (N–H stretch) and ~1668 cm (C=O) .

- -NMR: Signals at δ 1.52–1.96 (alkyl protons) and δ 7.01–7.73 (aromatic protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer: Discrepancies in NMR or IR data may arise from conformational flexibility or solvent effects. Mitigation strategies include:

- Multi-Technique Validation: Cross-reference XRD data with -NMR and high-resolution mass spectrometry (HRMS).

- Dynamic NMR Studies: Analyze temperature-dependent NMR to detect rotational barriers in the ethylenediamine chain .

- Computational Modeling: Use density functional theory (DFT) to simulate IR/NMR spectra and compare with experimental results .

Q. What experimental designs are optimal for studying this compound’s biological interactions?

Methodological Answer: To probe interactions with biomolecules (e.g., enzymes or DNA):

- Radiolabeling: Incorporate via nucleophilic substitution (similar to methods used for related benzothiazole derivatives) .

- Binding Assays:

- Fluorescence quenching: Monitor changes in benzothiazole emission upon titration with target proteins.

- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

Methodological Answer: XRD analysis reveals critical non-covalent interactions:

- Key Observations for Derivative Design:

- Hydrogen Bonds: Intermolecular N–H⋯N and C–H⋯O bonds stabilize crystal packing .

- Sulfur Interactions: Attractive S⋯S contacts (3.62 Å) contribute to ribbon-like supramolecular architectures .

Design Strategy:

- Introduce electron-withdrawing groups (e.g., -CF) to strengthen S⋯S interactions.

- Replace methoxy with bulkier substituents (e.g., adamantyl) to enhance hydrophobic packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.